Glycidyl laurate Glycidyl laurate
Brand Name: Vulcanchem
CAS No.: 1984-77-6
VCID: VC21170176
InChI: InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3
SMILES: CCCCCCCCCCCC(=O)OCC1CO1
Molecular Formula: C15H28O3
Molecular Weight: 256.38 g/mol

Glycidyl laurate

CAS No.: 1984-77-6

Cat. No.: VC21170176

Molecular Formula: C15H28O3

Molecular Weight: 256.38 g/mol

* For research use only. Not for human or veterinary use.

Glycidyl laurate - 1984-77-6

Specification

CAS No. 1984-77-6
Molecular Formula C15H28O3
Molecular Weight 256.38 g/mol
IUPAC Name oxiran-2-ylmethyl dodecanoate
Standard InChI InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3
Standard InChI Key PTLZMJYQEBOHHM-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)OCC1CO1
Canonical SMILES CCCCCCCCCCCC(=O)OCC1CO1

Introduction

Chemical Identity and Structure

Glycidyl laurate, also known as oxiran-2-ylmethyl dodecanoate, is an ester containing an epoxide ring that contributes to its chemical reactivity. The compound possesses several important identifiers that distinguish it in scientific and regulatory contexts.

Basic Identification Parameters

ParameterValue
CAS Number1984-77-6
Molecular FormulaC₁₅H₂₈O₃
Molecular Weight256.38 g/mol
IUPAC Nameoxiran-2-ylmethyl dodecanoate
Chemical StructureContains an epoxide ring and a laurate (C12) fatty acid chain
InChIInChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3
InChIKeyPTLZMJYQEBOHHM-UHFFFAOYSA-N

The compound is structurally characterized by an epoxide ring attached to a laurate moiety, creating a unique chemical entity with specific reactivity patterns. The epoxide (oxirane) ring is highly reactive due to its strained three-membered ring structure, making glycidyl laurate valuable in various chemical processes and applications . This structure enables ring-opening reactions that are fundamental to its application in polymer chemistry and materials development.

Common Synonyms

Glycidyl laurate is known by several alternative names in scientific literature and commercial contexts:

  • Glycidyl dodecanoate

  • Lauric acid glycidyl ester

  • Dodecanoic acid, oxiranylmethyl ester

  • 1-Propanol, 2,3-epoxy-, laurate

  • Lauric acid, 2,3-epoxypropyl ester

  • 2-Oxiranylmethyl laurate

These synonyms reflect both the structural components (glycidyl/epoxy group and lauric acid) and the chemical relationship between the compound's constituent parts.

Physical and Chemical Properties

Glycidyl laurate exhibits distinctive physical and chemical properties that influence its behavior in various applications and analytical procedures.

Physical Properties

PropertyValueReference
Physical StateSolid
Density1.0±0.1 g/cm³
Boiling Point335.4±15.0 °C at 760 mmHg
Melting PointNot specified in available literature
Flash Point132.2±5.3 °C
LogP5.54 (calculated)
Exact Mass256.20384475 Da
Vapor Pressure0.0±0.7 mmHg at 25°C
Refractive Index1.458

These properties demonstrate that glycidyl laurate is a relatively high-boiling compound with limited volatility at room temperature. Its LogP value indicates significant lipophilicity, which influences its solubility behavior and applications in various matrices .

Chemical Reactivity

The chemical reactivity of glycidyl laurate is primarily determined by its epoxide ring, which is highly reactive and capable of undergoing ring-opening reactions. This reactivity is exploited in polymer chemistry where glycidyl laurate serves as a precursor or modifier to enhance specific properties of materials, such as flexibility, adhesion, and resistance to chemicals and heat .

The compound can participate in:

  • Ring-opening reactions with nucleophiles

  • Polymerization processes

  • Reactions catalyzed by acids, bases, or specific nucleophiles

  • Modifications of materials to impart specific functionalities

These reactions are fundamental to the compound's applications in both research and industrial contexts, making it valuable in the development of specialized materials with tailored properties.

Synthesis Methods

Several methods have been reported for the synthesis of glycidyl laurate, with the most common approaches focusing on the reaction between lauric acid (or its derivatives) and glycidol or epichlorohydrin.

Analytical Detection Methods

Various analytical methods have been developed for the detection and quantification of glycidyl laurate, particularly in food and oil samples where its presence may be of concern.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS has emerged as the predominant analytical technique for detecting glycidyl laurate, especially in food matrices. A direct determination method using a single quadrupole mass spectrometer has been developed specifically for glycidyl esters of fatty acids in vegetable oils .

LC-MS Parameters for Glycidyl Laurate Analysis

ParameterSpecification
InstrumentLC-MS with single quadrupole detector
IonizationAPCI+ (Atmospheric Pressure Chemical Ionization, positive mode)
Column150 × 2.0 mm i.d., 3 µm Luna 3u PFP(2) 100 Å
Mobile PhaseFormic acid in water (0.1%, A) and formic acid in acetonitrile (0.1%, B)
GradientLinear gradient: increasing the concentration of B from 80 to 90% within 15 min, then within 2 min to 100% B, afterwards further 20 min at 100% B
Flow Rate0.2 mL/min
m/z [M+H]⁺257.2 for glycidyl laurate
Instrument LOD2 ng/mL
Method LOD40 ng/g
Instrument LOQ10 ng/mL
Method LOQ200 ng/g

This method demonstrates high sensitivity for glycidyl laurate detection, with a method limit of quantitation (LOQ) of 200 ng/g, making it suitable for regulatory and research purposes in food analysis .

Sample Preparation Methods

Effective sample preparation is crucial for accurate detection of glycidyl laurate. A validated work-up procedure for glycidyl esters in oil samples involves:

  • Dissolving samples (750 mg) in pentane/diethyl ether (2 mL; 95/5, v/v)

  • Adding labeled standards and equilibrating by stirring for 15 minutes

  • Applying the solution onto a silica gel column (150 x 20 mm; 16 g of silica gel 60, 0.063-0.2 mm; containing 7% water)

  • Stepwise elution with pentane/diethyl ether (250 mL; 95/5, v/v):

    • Fraction 1: 150 mL waste

    • Fraction 2: 100 mL glycidyl esters

  • Evaporating the solvent under vacuum at 30°C and dissolving the residue in acetonitrile (1.5 mL)

  • Using an aliquot (10 µL) of this solution for LC-MS analysis

This procedure has demonstrated good recovery rates and reproducibility for glycidyl laurate from various oil matrices.

Applications

Glycidyl laurate has diverse applications across multiple scientific and industrial domains, leveraging its unique chemical structure and reactivity.

Polymer Chemistry Applications

In polymer chemistry, glycidyl laurate serves as a valuable precursor and modifier due to its epoxide functionality. The compound is utilized to:

  • Enhance flexibility, adhesion, and resistance properties of polymers and resins

  • Study the kinetics and mechanisms of epoxy ring-opening reactions

  • Fabricate novel materials with specific functionalities by incorporating the fatty acid moiety, which can impart characteristics like increased hydrophobicity

These applications contribute significantly to advancements in materials tailored for specific industrial uses, ranging from coatings to advanced composite materials.

Textile Industry Applications

In textile applications, glycidyl laurate has been used for imparting multifunctional properties to cotton fabrics. Research has demonstrated that treating cotton fabrics with glycidyl laurate (often in combination with other glycidyl esters like glycidyl palmitate) confers several beneficial properties:

  • Hydrophobic character (water contact angle of 140° and absorption time of water droplets up to 170 minutes)

  • Antifungal properties against cellulolytic fungi (Phanerochaete chrysosporium and Trichoderma viridae)

  • Soil resistance and improved soil removal characteristics

  • Reduced degradation by fungi compared to untreated samples

The treatment protocol typically involves preparing an emulsion of glycidyl laurate (60 g/L) with a nonionic tenside at 70°C, followed by impregnation, pad squeezing, treatment with NaOH solution as a catalyst, and subsequent curing at elevated temperatures. This single finishing treatment represents an efficient approach to imparting multiple desired properties to cellulosic materials while reducing energy and water consumption .

Research Findings

Scientific research on glycidyl laurate has primarily focused on its detection in food products, its potential health implications, and its applications in materials science.

Detection in Food Products

Studies utilizing LC-MS methods have successfully detected and quantified glycidyl laurate in various food matrices. Recovery rates from spiked samples have demonstrated the reliability of these analytical methods:

Sample TypeGlycidyl Laurate Recovery (%)Reference
Virgin olive oil103%
Cookies102%
RBWD canola oil116.2% (at LOQ concentration)

These findings confirm that current analytical methods are capable of accurately detecting glycidyl laurate across different food matrices, which is essential for food safety monitoring .

Occurrence in Processed Oils

Research has shown that glycidyl laurate and other glycidyl esters are primarily formed during the refining of vegetable oils, particularly when exposed to high temperatures. Analysis of different oil types has revealed varying concentrations of glycidyl laurate:

Oil TypeGlycidyl Laurate ConcentrationReference
Unprocessed oils (except palm oil)Not detectable
RBWD corn oil<LOQ (below 200 ng/g)
RBWD canola oil<LOQ (below 200 ng/g)
Processed oils/fatsPotentially present (specific values for laurate not provided)

These results suggest that the formation of glycidyl laurate is closely associated with oil processing conditions, with refined, bleached, and deodorized oils showing higher potential for containing these compounds .

Textile Treatment Effectiveness

Research on the application of glycidyl laurate in textile treatments has demonstrated significant improvements in fabric properties. Studies comparing treated and untreated cotton fabrics have shown:

  • Dramatic increase in hydrophobicity (contact angle increased to 140° from essentially 0° for untreated cotton)

  • Significant reduction in fungal degradation rates (lower weight loss under fungal exposure)

  • Decreased soiling tendency with various soiling agents (coffee, red wine, green tea, cherry compote)

  • Improved soil removal during washing processes

These findings demonstrate the practical effectiveness of glycidyl laurate as a multifunctional finishing agent for cellulosic textiles, offering a more sustainable approach to fabric treatment by achieving multiple beneficial properties through a single process.

Desired ConcentrationAmount of Glycidyl Laurate
1 mg5 mg
1 mM3.9005 mL
5 mM0.7801 mL
10 mM0.39 mL

This table assists researchers in preparing solutions of appropriate concentration for experimental work .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator